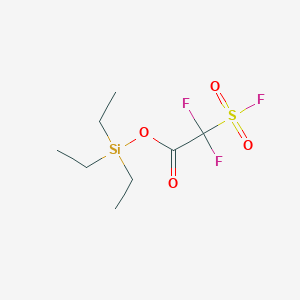

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .

Synthesis Analysis

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves specific high concentration, high temperature conditions . It has been found to act as a very efficient source of difluorocarbene .Molecular Structure Analysis

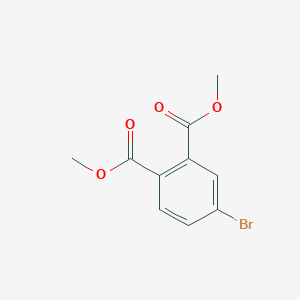

The molecular formula of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . Its molecular weight is 250.27 g/mol . The InChI string isInChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 . Chemical Reactions Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .Physical And Chemical Properties Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a clear, colorless to pale yellow liquid . It has a refractive index of 1.367 at 20°C . Its boiling point is 156°C , and its density is 1.27 g/mL at 25°C .科学的研究の応用

Generation of Difluorocarbene

This compound acts as an efficient source of difluorocarbene under specific conditions, which is highly reactive and valuable for the introduction of difluoromethyl groups into organic molecules. For instance, under high concentration and temperature conditions, it exhibits remarkable reactivity characteristics, comparable to those exhibited by its methyl counterpart, in reactions with n-butyl acrylate resulting in high yields of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, the facilitation of difluorocarbene generation and its application in synthesizing valuable organofluorine compounds underscore its utility in creating a wide variety of products including difluoromethyl ethers, fluorinated thiophenes, and cyclopentanones (Fuchibe & Ichikawa, 2023).

Synthesis of Fluorinated Compounds

The compound under discussion is instrumental in the synthesis of various fluorinated structures. It enables the introduction of fluorinated one-carbon units into carbonyl and related compounds, leading to the production of (thio)ethers, thiophenes, and other fluorinated cyclic and acyclic organofluorine compounds. This versatility is critical for the development of pharmaceuticals, agrochemicals, and materials science applications, showcasing the compound's broad applicability and significance in scientific research (Fuchibe & Ichikawa, 2023).

Modification and Functionalization of Organic Molecules

In addition to its role in generating difluorocarbene, this compound is utilized in modifying organic molecules to enhance their properties or introduce new functionalities. For example, it has been used in the synthesis of gem-difluorocyclopropanes, demonstrating its versatility and efficiency as a source of difluorocarbene, which can add to relatively electron-deficient alkenes in high yield. Such modifications are fundamental in the exploration of new compounds and materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Tian et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAYXLBAABNCCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O4SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463859 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

CAS RN |

757203-27-3 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![3H-Benzo[e]indole](/img/structure/B1312658.png)